molecular formula C4H6BrNO2 B3051478 N-acetyl-2-bromoacetamide CAS No. 34002-90-9

N-acetyl-2-bromoacetamide

Cat. No. B3051478
CAS RN: 34002-90-9
M. Wt: 180 g/mol
InChI Key: OWHMEXFXNKBTMM-UHFFFAOYSA-N
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Description

“N-acetyl-2-bromoacetamide” is a chemical compound that is often used as a brominating agent . It is also used as an oxidizing agent for primary and secondary alcohols .


Synthesis Analysis

The synthesis of “N-acetyl-2-bromoacetamide” can be achieved through the Wohl-Ziegler bromination . This process involves the reaction between 2,3-dimethyl-2-butene and N-bromoacetamide in diethyl ether . The double bond of the substrate remains unchanged and one of the methyl groups is replaced by bromine .


Molecular Structure Analysis

The molecular formula of “N-acetyl-2-bromoacetamide” is CHBrNO . It has an average mass of 137.963 Da and a monoisotopic mass of 136.947617 Da .


Chemical Reactions Analysis

“N-acetyl-2-bromoacetamide” is involved in the Wohl-Ziegler bromination, a reaction that adds bromine at the allylic position of olefins or at the benzylic position of alkylated aromatic or heteroaromatic compounds . This reaction has been utilized in several total synthesis campaigns .


Physical And Chemical Properties Analysis

“N-acetyl-2-bromoacetamide” appears as a white to off-white crystalline powder . It is harmful if swallowed, inhaled, or absorbed through the skin . It may cause eye, skin, and respiratory tract irritation .

Mechanism of Action

The mechanism of action of “N-acetyl-2-bromoacetamide” involves the bromination reactions. These reactions have been made more convenient since the invention of N-bromoamide reagents . These reagents are more easily handled when compared to molecular bromine .

Safety and Hazards

“N-acetyl-2-bromoacetamide” is considered hazardous. It is toxic if swallowed, causes severe skin burns and eye damage . It should be stored in a tightly closed container, in a cool, dry, well-ventilated area away from incompatible substances .

Future Directions

The use of “N-acetyl-2-bromoacetamide” in bromination reactions has been highlighted in recent advances in enantioselective bromofunctionalization of alkenes . This shows the potential for “N-acetyl-2-bromoacetamide” to be used in expanding the scope of diastereoselective bromofunctionalization of alkenes .

properties

IUPAC Name

N-acetyl-2-bromoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrNO2/c1-3(7)6-4(8)2-5/h2H2,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHMEXFXNKBTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626956
Record name N-Acetyl-2-bromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-acetyl-2-bromoacetamide

CAS RN

34002-90-9
Record name N-Acetyl-2-bromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-bromoacetyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

When ethylbromoacetate in the above procedure is replaced with N,N-diethyl-α-bromoacetamide; N,N-diethylaminoethyl bromide or N-acetyl-α-bromoacetamide, then the corresponding products are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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